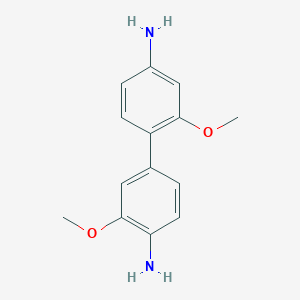

2,3'-Dimethoxy-biphenyl-4,4'-diamine

Description

Structural and Chemical Significance of 2,3'-Dimethoxy-biphenyl-4,4'-diamine

The structure of this compound is notable for its asymmetry. Unlike its more commonly studied isomers, such as 3,3'-dimethoxybiphenyl-4,4'-diamine, the methoxy (B1213986) groups in this compound are located at the 2 and 3' positions. This arrangement influences the molecule's conformation, particularly the dihedral angle between the two phenyl rings. The steric hindrance introduced by the methoxy group at the 2-position can be expected to result in a more twisted conformation compared to its 3,3' and 4,4' counterparts. This twisting affects the molecule's electronic properties, including its conjugation and, consequently, its optical and electronic behavior.

The presence of two primary amine groups at the 4 and 4' positions makes this compound a valuable building block in polymer chemistry. These amine functionalities can readily participate in condensation reactions to form a variety of polymers, including polyamides and polyimides. The methoxy groups, being electron-donating, modulate the reactivity of the amine groups and influence the properties of the resulting polymers, such as their solubility, thermal stability, and processability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O2 |

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | 4-(4-amino-2-methoxyphenyl)-2-methoxyaniline |

| CAS Number | 46892-24-4 |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem. nih.gov

Broader Context of Biphenyl-4,4'-diamine Systems in Contemporary Research

Biphenyl-4,4'-diamine and its derivatives are a cornerstone in the synthesis of high-performance polymers and functional organic materials. The rigid biphenyl (B1667301) unit imparts thermal stability and mechanical strength to polymers, while the diamine functionality allows for the creation of diverse macromolecular architectures. Substituted biphenyl-4,4'-diamines are of particular interest as the nature and position of the substituents can be tailored to fine-tune the properties of the final materials.

For instance, research on the closely related 3,3'-dimethoxybiphenyl-4,4'-diamine has demonstrated its utility as a monomer for the synthesis of novel polymers and polymer nanocomposites. These materials have shown potential applications in various fields, including as building blocks for functionalized organometallic/organic materials and sensor materials. The incorporation of methoxy groups, as seen in these systems, can enhance solubility and processability, which are often challenges in the field of high-performance polymers.

Furthermore, the diamine functionality of these biphenyl systems allows for their use in the synthesis of Schiff bases, which are known for their interesting optical and electronic properties. nih.gov These Schiff base derivatives have potential applications in nonlinear optics and as electro-optical materials. nih.gov The investigation of various substituted biphenyl diamines, including those with methyl groups, has also been prominent in the development of hole transport materials for electronic devices. rsc.org

The study of different isomers, such as the 2,2' and 3,3'-dimethoxy derivatives, has revealed that subtle changes in the molecular structure can lead to significant differences in the properties of the resulting materials. This underscores the importance of exploring the full range of isomeric possibilities within this class of compounds.

Overview of Current Research Trends and Unexplored Avenues for the Compound

While extensive research has been conducted on various isomers of dimethoxy-biphenyl-diamine, specific studies focusing on this compound are less prevalent in the existing literature. The current research landscape for the broader class of compounds is focused on their application in high-performance polymers, organic electronics, and the synthesis of functional materials with tailored properties.

A significant trend involves the use of these diamines as monomers to create polymers with enhanced thermal stability, mechanical strength, and specific electronic or optical properties. The ability to modify the biphenyl core with substituents like methoxy groups allows for a high degree of control over the final material's characteristics.

Unexplored Avenues:

Given the unique asymmetrical structure of this compound, several unexplored avenues of research present themselves:

Asymmetric Polymer Synthesis: The inherent asymmetry of the molecule could be exploited in the synthesis of polymers with unique chiral properties or specific liquid crystalline phases.

Comparative Isomer Studies: A systematic investigation into the differences in physical and chemical properties between this compound and its 2,2'-, 3,3'-, and 4,4'- isomers would provide valuable insights into structure-property relationships within this class of compounds.

Novel Functional Materials: The specific steric and electronic effects of the 2,3'- substitution pattern could lead to the development of novel materials for applications in areas such as gas separation membranes, sensors, or organic light-emitting diodes (OLEDs), where molecular packing and conformation play a crucial role.

Coordination Chemistry: The diamine functionality, in conjunction with the methoxy groups, could make this compound an interesting ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic or sorption properties.

Properties

IUPAC Name |

4-(4-amino-2-methoxyphenyl)-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-17-13-8-10(15)4-5-11(13)9-3-6-12(16)14(7-9)18-2/h3-8H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFGCBZJCDMIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C=C(C=C2)N)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Advanced Synthetic Routes to 2,3'-Dimethoxy-biphenyl-4,4'-diamine

The construction of the core biphenyl (B1667301) structure of this compound can be achieved through various strategic approaches, each with its own advantages in terms of efficiency and control over the final product.

Convergent and Divergent Synthetic Pathways

The synthesis of complex molecules like this compound can be strategically planned using either convergent or divergent approaches.

A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then joined together in the later stages. For this compound, a convergent approach would typically involve the coupling of two different substituted benzene (B151609) rings. For instance, a suitably protected 4-amino-2-methoxyphenyl derivative could be coupled with a protected 4-amino-3-methoxyphenyl derivative. This method is often efficient as it allows for the parallel synthesis of the two fragments, and any losses in the coupling step occur late in the synthesis, preserving valuable starting materials. Suzuki and Stille cross-coupling reactions are common methods employed in convergent syntheses of unsymmetrical biphenyls. nih.govlookchem.com

In contrast, a divergent synthesis begins with a central core molecule that is sequentially elaborated to generate a library of related compounds. wikipedia.org Starting from a common biphenyl precursor, one could introduce the methoxy (B1213986) and amino groups in a stepwise fashion. While this approach is powerful for creating a diverse range of analogues from a single starting point, it can be less efficient for the synthesis of a single target molecule like this compound if many steps are required. wikipedia.org For example, starting with a biphenyl core, a series of nitration, reduction, and methoxylation steps would be required, with the challenge of achieving the correct regiochemistry for the 2,3'- and 4,4'-substitutions.

| Synthetic Strategy | Description | Application to this compound |

| Convergent | Two or more fragments are synthesized independently and then joined. | Coupling of a 4-amino-2-methoxyphenyl unit with a 4-amino-3-methoxyphenyl unit. |

| Divergent | A common starting material is elaborated through different reaction pathways to produce a variety of compounds. | Stepwise functionalization of a biphenyl core to introduce the methoxy and amino groups at the desired positions. |

Stereoselective Synthesis Approaches

While this compound itself is not chiral, the principles of stereoselective synthesis become highly relevant when considering the synthesis of its derivatives or related chiral biphenyls. The restricted rotation around the C-C single bond connecting the two phenyl rings can lead to atropisomerism if the ortho substituents are sufficiently bulky.

In the context of biphenyl synthesis, atroposelective synthesis aims to control this axial chirality. This is often achieved through catalyst-controlled or substrate-controlled methods. For instance, the diastereoselective synthesis of a cyclic diamide-bridged biphenyl has been reported, where a chiral diamine is used to control the stereochemistry of the biphenyl axis during a ring-closing reaction. nih.govresearchgate.netuni-muenchen.de Such strategies could be adapted to synthesize chiral derivatives of this compound.

Furthermore, organocatalytic methods have been developed for the atroposelective synthesis of axially chiral biaryls, offering a metal-free alternative. acs.org These methods often rely on the use of chiral catalysts to control the orientation of the two aryl rings during the bond-forming step.

Catalytic Approaches in Compound Synthesis

Catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, are the cornerstone for the synthesis of biphenyl compounds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide is a versatile method for forming C-C bonds. nih.govnih.govyoutube.com For the synthesis of this compound, a plausible route would involve the coupling of a protected 4-amino-2-methoxyphenylboronic acid with a protected 4-amino-3-methoxy-halobenzene, or vice versa. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govyoutube.com

Ullmann Coupling: This classic copper-catalyzed reaction involves the coupling of two aryl halides. organic-chemistry.orgwikipedia.orgoperachem.com While traditionally requiring harsh conditions, modern ligand-accelerated Ullmann reactions can proceed under milder temperatures. acs.orggoogle.com The synthesis could involve the coupling of two different halo-aniline derivatives, though controlling the formation of the desired unsymmetrical product over symmetrical side products can be a challenge.

| Catalytic Reaction | Catalyst | Reactants | Key Features |

| Suzuki-Miyaura Coupling | Palladium complexes | Aryl boronic acid/ester + Aryl halide | Mild conditions, high functional group tolerance. nih.govyoutube.com |

| Ullmann Coupling | Copper | Two Aryl halides | Classic method, modern variants have milder conditions. organic-chemistry.orgwikipedia.org |

Sustainable and Green Chemistry Methodologies (e.g., grinding methods, natural acid catalysis)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods.

Mechanochemistry (Grinding): This solvent-free approach involves the use of mechanical force, such as grinding in a mortar and pestle or ball milling, to initiate chemical reactions. nih.gov Mechanochemical methods have been successfully applied to the synthesis of various organic compounds, including the desymmetrization of aromatic diamines and the synthesis of primary amides. rsc.orgnih.govacs.org This technique could potentially be applied to the synthesis of this compound or its precursors, reducing the need for hazardous organic solvents.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govnih.govrsc.org This has been demonstrated in the synthesis of various heterocyclic compounds and could be a viable green approach for the coupling reactions needed to form the biphenyl core of the target molecule.

Derivatization and Functionalization Strategies of the Diamine Moiety

The two primary amine groups of this compound are reactive sites that can be readily functionalized to create a wide array of derivatives with potentially interesting properties.

Formation of Schiff Bases and Imines with this compound Derivatives

The reaction of the primary amine groups of this compound with aldehydes or ketones leads to the formation of Schiff bases (also known as imines). This condensation reaction is typically reversible and often catalyzed by an acid. nih.govnih.gov

The synthesis of Schiff bases from benzidine (B372746) (biphenyl-4,4'-diamine) and various substituted aldehydes has been reported, providing a good model for the reactivity of this compound. uobasrah.edu.iqresearchgate.netresearchgate.net For example, reacting this compound with two equivalents of an aromatic aldehyde, such as benzaldehyde (B42025) or a substituted benzaldehyde, in a suitable solvent like ethanol (B145695) would be expected to yield the corresponding bis-Schiff base.

The reaction conditions can be varied, and in line with green chemistry principles, the use of natural acids like lemon juice as a catalyst under solvent-free conditions has been shown to be effective for Schiff base synthesis. nih.gov

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde (R-CHO) | Bis-Schiff Base (Imine) |

| This compound | Ketone (R-CO-R') | Bis-Schiff Base (Imine) |

Amination and Amidation Reactions

The two primary amine groups on the this compound scaffold are key reaction sites for a variety of transformations, most notably amidation and further amination reactions.

Amidation Reactions: The formation of an amide bond is one of the most fundamental reactions in organic chemistry. researchgate.net For a diamine like this compound, this typically involves reaction with an acyl source such as a carboxylic acid, acyl chloride, or acid anhydride (B1165640). When bifunctional reactants like dicarboxylic acids are used, this reaction can lead to the formation of polyamides. For instance, reacting the diamine with dicarboxylic acids such as adipic acid or glutaric acid in the presence of a solvent like N,N-dimethylformamide (DMF) can produce new polymers. nih.gov This type of condensation polymerization is a well-established method for creating materials with diverse properties. The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon of the acid, typically requiring activation of the carboxylic acid or heat to drive off the water by-product. researchgate.netnih.gov

| Reactant 1 | Reactant 2 (Acyl Source) | Resulting Functional Group/Polymer Type | Typical Conditions |

|---|---|---|---|

| This compound | Adipic acid | Polyamide | DMF, Pyridine (B92270), Heat |

| This compound | Isophthalic acid | Polyamide (Aramid-like) | DMF, Pyridine, Heat |

| This compound | Acetyl Chloride | Di-acetamide | Base (e.g., Triethylamine), Aprotic Solvent |

| This compound | Malic Anhydride | Poly(amide-acid) | DMF |

Amination Reactions: While the parent compound is already a diamine, the term "amination" can also refer to the modification of these amino groups, for example, through alkylation. A controlled and highly effective method for this is reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. This method avoids the common problem of over-alkylation often seen with direct alkylation using alkyl halides.

Modifications and Substitutions at the Biphenyl Core

Further functionalization of this compound can be achieved through electrophilic aromatic substitution on the biphenyl rings. The location of any new substituent is directed by the activating and directing effects of the amine (-NH₂) and methoxy (-OCH₃) groups already present.

Both the amine and methoxy groups are strong activating groups and are ortho, para-directors. In this compound, the positions on the aromatic rings are influenced as follows:

Ring 1 (containing the 4-amino and 3'-methoxy groups): The 4-amino group strongly activates the positions ortho to it (positions 3 and 5). The 3'-methoxy group is on the other ring. Therefore, electrophilic attack on this ring would be predominantly directed to positions 3 and 5.

Ring 2 (containing the 4'-amino and 2-methoxy groups): The 4'-amino group strongly directs to its ortho positions (3' and 5'). The 2-methoxy group also directs ortho and para. Its para position (5') is already activated by the amine. Its ortho position (3') is also activated by the amine. Therefore, positions 3' and 5' are highly activated.

Given the combined influence of these groups, positions 3, 5, 3', and 5' are the most probable sites for electrophilic substitution reactions such as halogenation (e.g., with Br₂), nitration (e.g., with HNO₃/H₂SO₄), or sulfonation. The powerful activating nature of the amine groups may require them to be protected (e.g., by acetylation to form amides) to control the reaction and prevent oxidation, especially under harsh nitrating or sulfonating conditions.

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are central to the synthesis of complex biaryl derivatives. researchgate.net Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings provide versatile pathways to modify the this compound structure. nih.govthermofishersci.in

The general catalytic cycle for these reactions involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki or Stille coupling) and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

For derivatization of this compound, the amino groups can be chemically transformed into more suitable coupling partners. For example, the diamine can undergo a Sandmeyer-type reaction sequence:

Diazotization: The primary aromatic amine groups are converted into diazonium salts (-N₂⁺) using nitrous acid (generated from NaNO₂ and a strong acid).

Conversion: The diazonium group can then be replaced by a halide (e.g., -Br, -I) or a triflate (-OTf) group.

The resulting dihalo- or ditriflate-dimethoxy-biphenyl can then serve as a substrate in palladium-catalyzed coupling reactions. For example, in a Suzuki-Miyaura coupling, it could be reacted with various aryl or vinyl boronic acids to introduce new substituents at the 4 and 4' positions. nih.gov This strategy allows for the synthesis of a vast library of derivatives with extended conjugation or different electronic properties.

| Biphenyl Substrate | Coupling Partner | Reaction Type | Example Product Structure |

|---|---|---|---|

| 4,4'-Diiodo-2,3'-dimethoxy-biphenyl | Phenylboronic acid | Suzuki-Miyaura Coupling | 2,3'-Dimethoxy-4,4'-diphenyl-biphenyl |

| 4,4'-Dibromo-2,3'-dimethoxy-biphenyl | Styrene | Heck Coupling | 2,3'-Dimethoxy-4,4'-distyryl-biphenyl |

| 4,4'-Diiodo-2,3'-dimethoxy-biphenyl | Aniline (B41778) | Buchwald-Hartwig Amination | N4,N4'-Diphenyl-2,3'-dimethoxy-biphenyl-4,4'-diamine |

| 4,4'-Ditriflate-2,3'-dimethoxy-biphenyl | 4-Methoxyphenylboronic acid | Suzuki-Miyaura Coupling | 4,4'-Bis(4-methoxyphenyl)-2,3'-dimethoxy-biphenyl |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural assignment of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Fundamental Structural Assignments

One-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial and most crucial steps in the structural elucidation of 2,3'-Dimethoxy-biphenyl-4,4'-diamine .

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons. For This compound , the spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the positions of the methoxy and amino substituents on the biphenyl (B1667301) rings. The integration of these signals reveals the relative number of protons in each environment. Spin-spin coupling patterns (multiplicity) further aid in assigning the positions of the protons on the aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum. huji.ac.il The chemical shifts of the carbon signals provide insights into their hybridization and electronic environment. The carbons bearing the methoxy and amino groups, as well as the carbons of the biphenyl linkage, will have characteristic chemical shifts. Quaternary carbons, those without any attached protons, often exhibit weaker signals. huji.ac.il

A detailed analysis of both ¹H and ¹³C NMR spectra allows for the initial assignment of the core structure of This compound .

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: As specific experimental data is not publicly available, this table is predictive based on the analysis of similar structures. Actual values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| Methoxy (-OCH₃) | 3.7 - 4.0 | 55 - 60 |

| Amino (-NH₂) | 3.5 - 5.0 (broad) | - |

| Aromatic C-O | - | 145 - 160 |

| Aromatic C-N | - | 135 - 150 |

| Aromatic C-C (biphenyl link) | - | 120 - 130 |

Two-Dimensional NMR for Complex Connectivity and Stereochemical Analysis (COSY, NOESY, ROESY, HMBC, HSQC)

To unambiguously assign all proton and carbon signals and to understand the spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. For This compound , COSY would be instrumental in tracing the connectivity of the protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. For a molecule like This compound , NOESY or ROESY can provide crucial information about the through-space proximity of the methoxy group protons to specific aromatic protons, confirming their substitution pattern. These techniques are also sensitive to the torsional angle between the two phenyl rings.

Application of Advanced NMR Probes and Pulse Sequences

Modern NMR spectroscopy benefits from advanced hardware and experimental techniques that enhance sensitivity and resolution. The use of cryogenic probes can significantly increase the signal-to-noise ratio, which is particularly beneficial for less sensitive nuclei like ¹³C or for detecting minor components. Specialized pulse sequences can be employed to suppress solvent signals or to selectively observe specific types of nuclei or correlations, further clarifying complex spectra.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.netnih.gov The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For This compound , the FTIR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: Typically in the region of 3300-3500 cm⁻¹, characteristic of the primary amine groups. The presence of two bands in this region can indicate symmetric and asymmetric stretching.

C-H stretching: Aromatic C-H stretches usually appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O stretching: The ether linkage of the methoxy groups will give rise to strong C-O stretching bands, typically in the 1000-1300 cm⁻¹ range.

C-N stretching: These vibrations are typically observed in the 1250-1350 cm⁻¹ region.

Out-of-plane C-H bending: The pattern of these bands in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 2: Predicted FTIR and Raman Active Vibrational Modes for this compound (Note: As specific experimental data is not publicly available, this table is predictive based on the analysis of similar structures. Actual values may vary.)

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium |

| C=C Aromatic Ring Stretch | 1450 - 1600 | 1450 - 1600 | Strong |

| C-O Ether Stretch | 1000 - 1300 | 1000 - 1300 | Strong |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. nih.gov It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For This compound , Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations of the aromatic rings and the C-C stretching of the biphenyl linkage, providing a more complete picture of the molecule's vibrational characteristics.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the determination of molecular weight and elemental formula, and can provide structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is instrumental in assigning an unambiguous molecular formula to a compound by measuring its mass with very high accuracy. For "this compound," the theoretical exact mass can be calculated from its molecular formula, C₁₄H₁₆N₂O₂. nih.gov

The calculated monoisotopic mass of "this compound" is 244.121177757 Da. nih.gov An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confirm the elemental composition and, in conjunction with other spectroscopic data, corroborate the compound's identity. The precision of HRMS allows it to distinguish between compounds that have the same nominal mass but different molecular formulas.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Nominal Mass | 244 g/mol |

| Monoisotopic Mass | 244.121177757 Da |

In mass spectrometry, particularly when coupled with techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), molecules can be induced to fragment into smaller, characteristic ions. The pattern of these fragment ions provides a molecular fingerprint that can be used to deduce the original structure.

Cleavage of methoxy groups: Loss of a methyl radical (•CH₃, 15 Da) to form a phenoxide ion, or loss of a formaldehyde (B43269) molecule (CH₂O, 30 Da) are common fragmentation pathways for methoxy-substituted aromatic rings. youtube.com

Fission of the biphenyl bond: The bond connecting the two phenyl rings can cleave, leading to fragments corresponding to the individual substituted aniline (B41778) rings.

Loss of amine functionalities: Fragmentation involving the amino groups can also occur.

Formation of stable ions: Aromatic compounds are known to produce stable molecular ions due to the delocalized π-electron system. whitman.edu

The analysis of these fragmentation pathways is crucial for distinguishing between isomers, such as 3,3'-dimethoxy-biphenyl-4,4'-diamine, as the substitution pattern on the aromatic rings will influence the relative stability and abundance of the resulting fragment ions.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Possible Identity |

| 244 | Molecular Ion [M]⁺ |

| 229 | [M - CH₃]⁺ |

| 214 | [M - 2CH₃]⁺ or [M - CH₂O]⁺ |

| 199 | [M - CH₃ - CH₂O]⁺ |

| 122 | Substituted aniline fragment |

This table is predictive and based on general fragmentation principles of related structures.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction techniques are indispensable for determining the arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) offers the most definitive structural analysis of a crystalline compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a three-dimensional model of the molecule can be constructed. For "this compound," an SCXRD study would reveal:

Molecular Conformation: The dihedral angle between the two phenyl rings is a key conformational feature of biphenyl derivatives. wikipedia.orglibretexts.org Steric hindrance between substituents on the rings often leads to a twisted, non-planar conformation in the solid state. wikipedia.orglibretexts.org

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained, confirming the connectivity and geometry.

Intermolecular Interactions: The analysis would elucidate how the molecules pack in the crystal lattice, revealing details about hydrogen bonding (involving the amine groups) and other non-covalent interactions that stabilize the crystal structure. researchgate.net

Although a crystal structure for "this compound" is not available in the searched literature, studies on other substituted biphenyls have shown that the solid-state conformation is a balance of steric and electronic effects. libretexts.orgnih.gov

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

A PXRD pattern of "this compound" would be useful for:

Phase Identification: Comparing the experimental pattern to a database or a calculated pattern from single-crystal data can confirm the identity of the bulk material.

Purity Assessment: The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern.

Analysis of Crystallinity: The sharpness of the diffraction peaks provides information about the degree of crystallinity of the sample.

For example, a study on 4,4'-diisocyano-3,3'-dimethylbiphenyl utilized powder diffraction to determine its solid-state structure, demonstrating the power of this technique even when suitable single crystals are unavailable. scienceopen.com

Table 3: Hypothetical Powder X-ray Diffraction Data

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 80 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 65 |

| 25.8 | 3.45 | 90 |

| 28.3 | 3.15 | 50 |

This table presents hypothetical data to illustrate the format of PXRD results and does not represent actual data for "this compound".

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. nih.gov This technique is particularly useful for studying compounds with conjugated π-systems, such as aromatic molecules. pressbooks.pub

For "this compound," the UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* transitions within the conjugated biphenyl system. The presence of the amino (-NH₂) and methoxy (-OCH₃) groups, which are auxochromes (groups that modify the absorption of a chromophore), is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted biphenyl.

The absorption spectrum of aromatic amines typically falls in the 200-700 nm range. researchgate.net For instance, some aromatic diamines exhibit absorption maxima around 305-310 nm, which is attributed to the π-π* transitions of the aromatic chromophores. researchgate.netresearchgate.net The extended conjugation and the presence of donor groups in "this compound" would likely result in absorption bands in a similar region. The exact position and intensity of the absorption maxima are sensitive to the solvent polarity.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π* | ~300 - 320 | High ( > 10,000) |

This table is based on typical values for related aromatic diamine structures and serves as an illustrative example.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

The electronic structure is fundamental to a molecule's properties. Calculations in this area would reveal the distribution of electrons and their energy levels.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a robust method for calculating the ground-state electronic properties of molecules. nih.gov For 2,3'-Dimethoxy-biphenyl-4,4'-diamine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to optimize the molecular geometry and determine key parameters. nih.gov While specific studies on this compound are not available, related research on other biphenyl (B1667301) derivatives demonstrates the utility of DFT for comparing calculated structural data with experimental X-ray diffraction results. niscpr.res.in

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. mdpi.comyoutube.com The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For this compound, this analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). masterorganicchemistry.com Studies on similar compounds, like 4,4-dimethoxy-1,1-biphenyl, have utilized this analysis to reveal an energy gap of 4.57 eV, providing a reference point for what might be expected. niscpr.res.in

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. nih.gov This map is invaluable for predicting sites of electrophilic and nucleophilic attack. nih.gov For this compound, an MEP map would highlight electron-rich areas (typically shown in red), such as those around the oxygen and nitrogen atoms, and electron-deficient areas (shown in blue), likely near the hydrogen atoms. nih.gov

Reactivity Indices (Electrophilicity, Nucleophilicity, Global Hardness, Chemical Potential)

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.gov These indices provide quantitative measures of a molecule's reactivity. For instance, a higher electrophilicity index indicates a greater capacity to accept electrons. nih.govresearchgate.net Calculating these for this compound would allow for a quantitative assessment of its reactive nature.

Conformational Analysis and Potential Energy Surfaces

The two phenyl rings in biphenyl derivatives are not typically coplanar due to steric hindrance. A conformational analysis of this compound would involve calculating the energy associated with the rotation around the central carbon-carbon bond. This generates a potential energy surface that reveals the most stable conformations (energy minima) and the energy barriers between them. The dihedral angle between the rings would be a critical parameter in this analysis.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted values with experimental spectra is a standard method for confirming molecular structure.

IR Frequencies: The vibrational frequencies from a DFT calculation correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculated maximum absorption wavelength (λmax) can be correlated with the experimental spectrum to understand the electronic structure and chromophores within the molecule.

While specific computational studies on this compound are lacking, research on related structures like 2,3-dimethoxybenzamide (B73325) derivatives has shown the effectiveness of these predictive methods. researchgate.net

Reaction Mechanism Elucidation through Transition State Analysis

The elucidation of reaction mechanisms at a molecular level is a fundamental goal of computational chemistry. For a molecule such as this compound, understanding its formation, reactivity, and potential polymerization pathways is crucial for its application in materials science and chemical synthesis. Transition state (TS) analysis via quantum chemical calculations, particularly Density Functional Theory (DFT), is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and determining the energetic barriers that govern reaction rates.

Synthesis via Cross-Coupling Reactions: The formation of the biphenyl backbone of this compound likely involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling. Computational studies on Suzuki-Miyaura reactions have detailed the catalytic cycle involving a palladium catalyst. nih.govresearchgate.netresearchgate.netnih.gov The key steps amenable to TS analysis include:

Oxidative Addition: The initial step where the aryl halide adds to the palladium(0) catalyst. TS calculations for this step would identify the energy barrier for the insertion of the palladium into the carbon-halogen bond.

Transmetalation: The transfer of the aryl group from the organoboron reagent to the palladium complex. This is often the rate-determining step, and its transition state involves a complex interplay of ligand exchange and bond formation. nih.govresearchgate.net

Reductive Elimination: The final step where the two aryl groups couple, forming the biphenyl C-C bond and regenerating the palladium(0) catalyst. The transition state for this step involves the concerted breaking of two palladium-carbon bonds and the formation of the new carbon-carbon bond. nih.govresearchgate.net

DFT calculations, often using functionals like B3LYP or those from the M06 suite, are employed to locate these transition states. researchgate.netresearchgate.net The identification of a single imaginary frequency in the vibrational analysis confirms a true transition state. The calculated activation energies for each step provide a quantitative measure of the reaction kinetics. For instance, in a DFT study on a model Suzuki-Miyaura reaction, the activation energy for the transmetalation step was found to be the largest, identifying it as the rate-determining step of the catalytic cycle. nih.gov

Table 1: Hypothetical Activation Energies for the Suzuki-Miyaura Synthesis of a Substituted Biphenyl

| Reaction Step | Hypothetical Activation Energy (kcal/mol) | Description |

| Oxidative Addition | 15.2 | The energy barrier for the palladium catalyst to insert into the aryl-halide bond. |

| Transmetalation | 18.5 | The rate-limiting step involving the transfer of the second aryl group to the palladium center. nih.govresearchgate.net |

| Reductive Elimination | 12.8 | The final C-C bond formation to yield the biphenyl product and regenerate the catalyst. nih.gov |

Note: The data in this table is illustrative and based on typical values found in computational studies of Suzuki-Miyaura reactions for similar aromatic compounds. Specific values for this compound would require dedicated computational investigation.

Reactivity and Polymerization: The two amine groups and the methoxy (B1213986) substituents on the biphenyl core of this compound dictate its subsequent reactivity. For example, in polymerization reactions to form polyamides or polyimides, the amine groups act as nucleophiles. Transition state analysis can be used to model the acylation reaction, elucidating the mechanism of amide bond formation and the influence of the methoxy groups on the reactivity of the amine functionalities. Computational studies on the reactions of aromatic diamines can provide insights into the plausible mechanisms. researchgate.net The rotational barrier of the biphenyl bond, influenced by the methoxy and amine substituents, can also be investigated using transition state calculations to understand the molecule's conformational flexibility. researchgate.net

Solvation Models and Environmental Effects on Electronic Properties

The electronic properties of a molecule, such as its absorption and emission spectra, are significantly influenced by its surrounding environment, particularly the solvent. nih.govresearchgate.netijiset.commdpi.com Computational solvation models are essential for accurately predicting these properties in solution. For this compound, understanding how solvents interact with the amine and methoxy groups is key to predicting its behavior in different media.

Polarizable Continuum Models (PCM): A widely used approach to model solvation is the Polarizable Continuum Model (PCM). wikipedia.orgjoaquinbarroso.comq-chem.com In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this continuum. The electrostatic interactions between the solute's charge distribution and the polarized dielectric are then calculated self-consistently with the quantum mechanical description of the solute. Different variations of PCM, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), are available in many quantum chemistry software packages. wikipedia.orgq-chem.com

The choice of solvent can lead to significant shifts in the electronic absorption maxima (λ_max). This phenomenon, known as solvatochromism, is due to the differential stabilization of the ground and excited states of the molecule by the solvent. For a molecule like this compound, which possesses both hydrogen bond donor (amine groups) and acceptor (methoxy and amine groups) sites, specific solute-solvent interactions like hydrogen bonding can play a crucial role in addition to the general electrostatic effects. derpharmachemica.comrsc.org

Impact on Electronic Transitions: The electronic transitions in aromatic amines are typically of π → π* and n → π* character. nih.gov In polar solvents, n → π* transitions often experience a hypsochromic (blue) shift because the lone pair electrons on the nitrogen are stabilized by the polar solvent, increasing the energy required for excitation. Conversely, π → π* transitions often show a bathochromic (red) shift in polar solvents due to the greater stabilization of the more polar excited state compared to the ground state.

Computational studies combining Time-Dependent DFT (TD-DFT) with PCM can predict these solvatochromic shifts. nih.govmdpi.com By calculating the UV-Vis spectra in the gas phase and in different solvents, one can quantify the effect of the environment on the electronic properties. For instance, a computational study on amino acids showed that the total dipole moment, an indicator of reactivity, increases with solvent polarity, with water having the most significant effect. derpharmachemica.com

Table 2: Illustrative Solvatochromic Shifts for a Substituted Amino-Biphenyl Derivative Calculated with TD-DFT/PCM

| Solvent | Dielectric Constant (ε) | Calculated λ_max (nm) (π → π*) | Solvatochromic Shift (nm) |

| Gas Phase | 1.0 | 320 | - |

| Cyclohexane | 2.0 | 322 | +2 |

| Dichloromethane | 8.9 | 328 | +8 |

| Ethanol (B145695) | 24.6 | 335 | +15 |

| Acetonitrile | 36.6 | 338 | +18 |

| Water | 78.4 | 345 | +25 |

Note: This table presents hypothetical data based on general trends observed for aromatic amines and biphenyl derivatives in different solvents. The magnitude and direction of the shifts for this compound would depend on the specific nature of its electronic transitions and would require explicit calculation.

The presence of aromatic amines in the environment is a concern due to their potential toxicity. epa.govimrpress.comnih.govresearchgate.netuminho.pt Computational models can also help in understanding the environmental fate of such compounds by predicting properties related to their distribution and persistence, such as their solubility and partitioning behavior, which are influenced by solvation effects.

Mechanistic Organic Reaction Studies Involving 2,3 Dimethoxy Biphenyl 4,4 Diamine and Its Derivatives

Elucidation of Reaction Pathways

Mechanisms of Oxidative Coupling Reactions

The oxidative coupling of aromatic diamines like 2,3'-Dimethoxy-biphenyl-4,4'-diamine is a key process in the formation of polymers with interesting electronic and material properties. The mechanism generally proceeds through the formation of radical cations. The initial step involves the oxidation of the diamine monomer to form a radical cation. This can be achieved using chemical oxidants or electrochemical methods.

The subsequent steps involve the coupling of these radical cations. The specific pathways can be complex and may include:

Radical-Radical Coupling: Two radical cations can directly couple to form a dimer.

Radical-Substrate Coupling: A radical cation can react with a neutral monomer molecule.

The regioselectivity of the coupling is influenced by the positions of the methoxy (B1213986) and amino groups, which affect the electron density distribution in the aromatic rings. The presence of methoxy groups can activate the aromatic ring towards electrophilic attack, influencing the positions where coupling occurs.

C-N Bond Activation and Functionalization Mechanisms

The activation and functionalization of the C-N bonds in this compound and its derivatives are crucial for the synthesis of more complex molecules. These reactions often involve transition-metal catalysis, with palladium and copper being common catalysts for C-N cross-coupling reactions.

The general mechanism for a palladium-catalyzed C-N coupling reaction (Buchwald-Hartwig amination) involves a catalytic cycle:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide or triflate.

Amine Coordination and Deprotonation: The diamine coordinates to the palladium(II) complex, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the new C-N bond and regenerating the palladium(0) catalyst.

The methoxy groups on the biphenyl (B1667301) backbone can influence the reaction rate and efficiency by affecting the electronic properties of the aryl system and the coordination to the metal center.

Nucleophilic Substitution and Dehydration Reaction Pathways

The amino groups of this compound are nucleophilic and can participate in various substitution reactions. For instance, they can react with electrophiles such as acyl chlorides or alkyl halides to form amides or N-alkylated derivatives, respectively. The reaction mechanism is a standard nucleophilic acyl substitution or nucleophilic aliphatic substitution.

Dehydration reactions are relevant in the context of polymer synthesis, particularly in the formation of polyimides. This typically involves the reaction of the diamine with a dianhydride to form a polyamic acid intermediate. Subsequent thermal or chemical dehydration leads to the formation of the polyimide, with the elimination of water. This process is a type of condensation polymerization. The reaction pathway involves the nucleophilic attack of the amino group on the carbonyl carbon of the anhydride (B1165640), followed by ring-opening and subsequent cyclization with the elimination of water.

Rearrangement Reactions (e.g., Benzidine-type Rearrangements)

The benzidine (B372746) rearrangement is a classic acid-catalyzed transformation of hydrazobenzenes into benzidines. For a derivative like this compound, the relevant precursor would be an unsymmetrically substituted hydrazobenzene (B1673438). Studies on closely related compounds, such as 2,2'-dimethoxyhydrazobenzene, shed light on the likely mechanism. rsc.org

The rearrangement is understood to proceed through a nih.govnih.gov-sigmatropic shift mechanism. In the presence of acid, the hydrazobenzene is protonated, which facilitates the N-N bond cleavage and the formation of a new C-C bond between the para positions of the two aromatic rings. The reaction is intramolecular. For unsymmetrical hydrazobenzenes, the product distribution can be complex, potentially yielding various isomers. However, in the case of 2,2'-dimethoxyhydrazobenzene, the primary product is 3,3'-dimethoxybenzidine. rsc.org

Kinetic Studies and Reaction Rate Determination

Determination of Rate Laws and Order of Reactions

Kinetic studies provide valuable insights into the mechanisms of the reactions discussed above.

Oxidative Coupling Reactions: The kinetics of oxidative polymerization of aromatic diamines are often complex. The rate law can be influenced by the concentrations of the monomer, the oxidant, and the acid catalyst (if present). The reaction order with respect to each component would need to be determined experimentally by varying their initial concentrations and monitoring the reaction rate.

C-N Bond Activation and Functionalization Mechanisms: For transition-metal-catalyzed C-N coupling reactions, the rate law is typically determined by identifying the rate-determining step in the catalytic cycle. This could be the oxidative addition, transmetalation (in the case of Suzuki-type couplings if a boronic acid derivative is used), or reductive elimination. The reaction is often first-order with respect to the catalyst, the aryl halide, and the amine.

Nucleophilic Substitution and Dehydration Reaction Pathways: The kinetics of nucleophilic substitution reactions of the diamine would generally follow second-order kinetics, being first-order in the diamine and first-order in the electrophile. The rate of polyimide formation through dehydration of the polyamic acid intermediate can be studied by monitoring the disappearance of the amic acid functionality or the appearance of the imide ring, often using spectroscopic techniques like FTIR.

Rearrangement Reactions (e.g., Benzidine-type Rearrangements): Kinetic studies of the acid-catalyzed rearrangement of 2,2'-dimethoxyhydrazobenzene have shown that the reaction is first-order with respect to the hydrazobenzene and first-order with respect to the hydrogen ion concentration. rsc.org This suggests that the rate-determining step involves one molecule of the hydrazobenzene and one proton.

Below is a hypothetical data table illustrating how the order of a benzidine-type rearrangement could be determined.

Hypothetical Kinetic Data for Benzidine Rearrangement

| Experiment | Initial [Hydrazobenzene] (M) | Initial [H⁺] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

From this hypothetical data, comparing experiments 1 and 2 shows that doubling the hydrazobenzene concentration doubles the rate, indicating a first-order dependence. Comparing experiments 1 and 3 shows that doubling the acid concentration also doubles the rate, indicating a first-order dependence on the hydrogen ion concentration. Thus, the rate law would be: Rate = k[Hydrazobenzene][H⁺].

Influence of Catalysts, Solvents, and Temperature on Reaction Kinetics

The reaction kinetics of processes involving this compound, particularly in the synthesis of polymers like polyimides and polyamides, are profoundly influenced by the choice of catalysts, the solvent system, and the reaction temperature. These parameters control not only the rate of reaction but also the molecular weight and properties of the final product. The sterically hindered nature of this compound, due to the methoxy groups, makes the selection of appropriate reaction conditions particularly critical for achieving high conversion and desired polymer characteristics.

Catalysts: In polymerization reactions such as polycondensation, catalysts are often employed to enhance the reaction rate, especially when using less reactive monomers. vt.edu For the formation of polyimides from aromatic diamines, high-temperature solution polymerization is frequently facilitated by catalysts. vt.edu Common catalysts include tertiary amines (like pyridine (B92270) and triethylamine) and isoquinoline (B145761). vt.edu These catalysts can function by activating the anhydride monomer or by facilitating the imidization of the poly(amic acid) intermediate.

For instance, in the one-step high-temperature synthesis of polyimides, a catalyst like isoquinoline can be used in a high-boiling solvent such as m-cresol. The catalyst accelerates the direct conversion to the polyimide, which is particularly useful for polymerizations involving sterically hindered or electronically deactivated diamines. The mechanism often involves the formation of a more reactive intermediate, thereby lowering the activation energy of the rate-determining step.

Solvents: The choice of solvent is crucial, especially in the common two-step synthesis of polyimides, which involves the formation of a soluble poly(amic acid) precursor. vt.edu Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO) are widely used because they effectively dissolve both the aromatic diamine and dianhydride monomers, as well as the resulting poly(amic acid). vt.edutandfonline.comnih.gov The solvent's ability to maintain the reactants and the growing polymer chain in solution is essential for achieving high molecular weights. nih.gov

The solvent can also influence the reaction kinetics through its polarity and its ability to solvate transition states. In nucleophilic aromatic substitution reactions, polar aprotic solvents can significantly increase the reaction rate by solvating the cation while leaving the nucleophile (the amine) relatively free and more reactive. Furthermore, the basicity of amide solvents may allow them to accept protons, which can influence the reaction mechanism.

The effect of the solvent on reaction rate constants in related systems is illustrated in the following table, which shows data for a representative nucleophilic aromatic substitution reaction.

Table 1: Influence of Solvent on the Rate Constant of a Representative Aromatic Amine Reaction

| Solvent | Dielectric Constant (ε) at 25°C | Relative Rate Constant (k_rel) |

|---|---|---|

| Benzene (B151609) | 2.3 | 1 |

| Acetonitrile | 37.5 | 85 |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 150 |

Note: Data is hypothetical and illustrative of general trends in similar reactions.

Temperature: Temperature is a critical parameter that directly controls the rate of reaction according to the Arrhenius equation. In the context of polymerization involving this compound, temperature affects multiple stages of the process. For the synthesis of polyimides, the initial formation of the poly(amic acid) is typically carried out at ambient temperatures to control the reaction and prevent premature imidization.

The subsequent cyclization (imidization) step, which converts the poly(amic acid) to the final polyimide, requires elevated temperatures, often in the range of 180-220°C for solution methods or even higher for thermal curing of films. vt.edu Increasing the temperature provides the necessary activation energy for the intramolecular cyclodehydration reaction. Kinetic studies on analogous polymerization reactions show a clear trend of increasing reaction rates with higher temperatures. researchgate.net However, excessively high temperatures can lead to side reactions or degradation, placing an upper limit on the useful temperature range.

The interplay between temperature and reaction rate is quantified by the activation energy (Ea). The following table presents typical activation energies for the amidation and imidization steps in the synthesis of aromatic polyamides and polyimides, demonstrating the energy barrier that must be overcome.

Table 2: Typical Activation Energies for Polymerization Steps

| Reaction Step | Aromatic Monomer System | Typical Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Amidation (Poly(amic acid) formation) | Aromatic Diamine + Dianhydride | 40 - 60 |

| Imidization (Cyclodehydration) | Aromatic Poly(amic acid) | 75 - 110 |

| Polycondensation | Aromatic Diamine + Epoxide | 50 - 70 bohrium.com |

Note: Data compiled from studies on various aromatic diamines and serves as a representative model.

Isotope Effects as Mechanistic Probes

Isotope effects, particularly kinetic isotope effects (KIEs), are powerful tools for elucidating the mechanisms of organic reactions by providing insight into bond-breaking and bond-forming events in the rate-determining step of a reaction. nih.govnih.gov In studies involving this compound and its derivatives, isotopic labeling can help clarify reaction pathways, transition state structures, and the timing of proton transfers.

The most common approach involves substituting an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C) at a position involved in a key chemical transformation. nih.govnih.gov Because the heavier isotope forms a stronger bond, a reaction that involves breaking this bond will proceed more slowly, resulting in a "normal" KIE (k_light/k_heavy > 1). The magnitude of the KIE can provide detailed information about the transition state geometry.

Deuterium Isotope Effects: In reactions involving the amino groups of this compound, substituting the N-H protons with deuterium (N-D) can be used to probe the role of proton transfer in the reaction mechanism. For example, in the acylation of the amine to form an amide linkage (the first step of polyimide synthesis), a primary deuterium KIE would be expected if the N-H bond is broken in the rate-determining step. Often, the nucleophilic attack of the amine is rate-limiting, and the subsequent proton transfer is fast, resulting in a small or negligible KIE.

However, solvent isotope effects (SIEs), where the reaction is carried out in a deuterated solvent like D₂O, can also be informative. nih.gov An SIE can reveal the involvement of solvent molecules in proton transfer steps or stabilization of the transition state. Combining substrate and solvent isotope effects can help distinguish between concerted and stepwise mechanisms. nih.gov For instance, in enzyme-catalyzed amine oxidation, a decrease in the deuterium KIE when moving to a D₂O solvent is consistent with a stepwise mechanism where deprotonation precedes hydride transfer. nih.gov

Table 3: Representative Kinetic Isotope Effects in Amine Reactions

| Reaction Type | Isotope Substitution | Typical k_H/k_D Value | Mechanistic Implication |

|---|---|---|---|

| Amine Oxidation | C-H to C-D | 4.0 - 9.0 | C-H bond cleavage is part of the rate-determining step. nih.gov |

| Amine Deprotonation | N-H to N-D | 1.0 - 2.5 | Proton transfer is partially or fully rate-determining. |

| Nucleophilic Attack | (Solvent Isotope Effect) | 0.5 - 0.8 (Inverse) | Pre-equilibrium deprotonation of the nucleophile. mdpi.com |

Note: Values are illustrative and based on general findings for amine chemistry.

Carbon-13 Isotope Effects: While less common due to the smaller effect size, ¹³C KIEs can provide direct evidence of changes in bonding at a carbon center. For reactions involving the biphenyl backbone of this compound, a ¹³C KIE could be measured for reactions that alter the C-N or C-C bonds. For example, in a hypothetical C-N bond-forming reaction, a small ¹³C KIE would be expected at the carbon atom of the amine-bearing ring. The availability of ¹³C KIE data provides a valuable measure of the change in bond order at the reacting carbon, which is crucial for computational studies aiming to model the transition state structure. nih.gov

By systematically applying these isotopic labeling techniques, researchers can construct a detailed picture of the reaction mechanism, identifying the rate-limiting steps and the nature of the transition states involved in reactions of this compound and its derivatives.

Stereochemistry and Asymmetric Synthesis

Principles of Chiral Induction and Asymmetric Transformations

Asymmetric induction is the process by which a chiral entity—be it a substrate, reagent, catalyst, or solvent—influences the formation of a new stereocenter in a reactant, leading to a preferential formation of one enantiomer or diastereomer over the other. nih.gov This principle is the foundation of asymmetric synthesis. nih.gov The transfer of chirality can occur through several mechanisms, including internal asymmetric induction, relayed asymmetric induction, and external asymmetric induction. nih.gov External induction, where a chiral catalyst or ligand directs the stereochemical pathway of a reaction, is a highly desirable and economically viable approach in asymmetric synthesis. nih.gov

The efficacy of a chiral molecule in inducing stereoselectivity is governed by the energetic differences between the diastereomeric transition states. iucr.org A larger energy difference results in higher stereoselectivity. In the context of biphenyl (B1667301) diamines, their atropisomerism—chirality arising from restricted rotation around a single bond—provides a well-defined three-dimensional environment. This steric and electronic arrangement is crucial for creating the necessary differentiation in the transition states of a reaction.

Diastereoselective Synthesis Utilizing 2,3'-Dimethoxy-biphenyl-4,4'-diamine Derivatives

Diastereoselective synthesis aims to produce one diastereomer of a product in preference to others. This is often achieved by reacting a chiral substrate with an achiral reagent or by using a chiral auxiliary that is temporarily incorporated into the substrate. nih.gov While specific and detailed research on the direct use of this compound derivatives in diastereoselective synthesis is not extensively documented, the principles can be extrapolated from studies on similar chiral biphenyl and diamine systems.

For instance, chiral 1,2-diamino compounds are valuable building blocks in the stereoselective synthesis of more complex molecules. researchgate.net The synthesis of vicinal diamines can be achieved with high diastereoselectivity through methods like the reductive coupling of imines with chiral allenamides, catalyzed by copper. researchgate.net In such reactions, the existing chirality in one of the reactants directs the stereochemical outcome of the C-C bond formation, leading to a product with a specific diastereomeric configuration.

The general strategy involves the reaction of a derivative of this compound, where one of the amine groups is modified to participate in a diastereoselective transformation. The inherent chirality of the biphenyl backbone would then influence the approach of reagents, leading to the preferential formation of one diastereomer.

Development of Chiral Catalysts and Ligands from Biphenyl Diamines

Axially chiral biphenyls are a critical component in the design of highly effective ligands for asymmetric catalysis. ossila.com The diamine functionality in molecules like this compound provides two points of coordination, which can chelate to a metal center, forming a stable and well-defined chiral catalyst. These catalysts are instrumental in a variety of asymmetric reactions, including hydrogenations, cycloadditions, and cross-coupling reactions. sigmaaldrich.com

The development of such catalysts often involves the conversion of the diamine into a more complex ligand structure, such as a diphosphine or a salen-type ligand. For example, chiral vicinal diamines are precursors to chiral heterocyclic rings and can be used as ligands for chiral catalysts. The substituents on the biphenyl core, in this case, the two methoxy (B1213986) groups at the 2 and 3' positions, play a crucial role in tuning the electronic and steric properties of the resulting catalyst. These properties directly impact the catalyst's activity and the enantioselectivity of the reaction it catalyzes.

The modular nature of biphenyl diamines allows for the synthesis of a library of ligands with varying steric bulk and electronic properties, which can then be screened for optimal performance in a specific asymmetric transformation.

Origin and Control of Stereoselectivity in Reactions

The origin of stereoselectivity in reactions catalyzed by chiral biphenyl-based catalysts lies in the non-bonded interactions within the diastereomeric transition states. The chiral ligand creates a specific three-dimensional pocket around the metal's active site. The substrate binds to the catalyst in a way that minimizes steric clashes and maximizes favorable electronic interactions.

For a prochiral substrate, there are two possible orientations or "faces" through which it can approach the catalyst. The chiral environment of the ligand makes these two approaches energetically non-equivalent. One transition state will be of lower energy, leading to the major enantiomer of the product. The degree of stereoselectivity is determined by the energy difference (ΔΔG‡) between these two competing transition states.

Control over stereoselectivity can be achieved by modifying the structure of the chiral ligand. For biphenyl diamine-derived ligands, this can involve:

Altering the substituents on the biphenyl backbone: Changing the size or electronic nature of the methoxy groups in this compound would alter the shape and electronic environment of the catalytic pocket.

Modifying the groups attached to the nitrogen atoms: The nature of the groups on the diamine functionality can influence the coordination to the metal and the steric environment close to the reaction center.

Varying the reaction conditions: Temperature, solvent, and pressure can all influence the relative energies of the transition states and thus the stereochemical outcome of the reaction.

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the transition states and understand the specific interactions that govern stereoselectivity. These theoretical insights can then guide the rational design of more effective chiral catalysts.

Applications As Precursors for Advanced Molecular Architectures

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

As a diamine linker, this compound is a key component in the reticular synthesis of crystalline porous materials like COFs and MOFs. These materials are noted for their high surface areas and ordered pore structures, making them suitable for applications in gas storage and separation. The specific geometry of the diamine linker is crucial in dictating the topology and properties of the resulting framework. bldpharm.comresearchgate.net

The design of Covalent Organic Frameworks is rooted in the principles of reticular chemistry, which uses molecular building blocks with specific symmetries to create extended, ordered structures. researchgate.net The construction of 3D COFs, in particular, has been a subject of extensive interest due to their potential for higher surface areas and more complex pore systems compared to their 2D counterparts. nih.govnih.gov The development of 3D COFs with new topologies is considered a significant goal, though challenges in achieving high crystallinity remain. nih.gov

Table 1: Design Principles of Diamine-Based COFs

| Design Aspect | Description | Implication for Framework Properties |

|---|---|---|

| Linker Geometry | The symmetry and angle of the diamine building block. | Determines the resulting network topology (e.g., 2D layered vs. 3D interpenetrated). researchgate.netnih.gov |

| Connectivity | The number of connection points on the linkers (e.g., 2-c, 3-c, 4-c). | Governs the dimensionality and complexity of the final COF structure. nih.gov |

| Reversibility | Use of reactions with reversible covalent bond formation (e.g., imine condensation). | Allows for "error-checking" during synthesis, leading to more crystalline, ordered materials. researchgate.net |

| Functionality | Introduction of functional groups (e.g., methoxy (B1213986) groups) on the linker. | Can tune the chemical environment within the pores, affecting properties like gas selectivity and catalytic activity. |

The synthesis of diamine-based frameworks typically involves solvothermal or co-condensation reactions. rsc.orgfrontiersin.org In MOF synthesis, a diamine can be incorporated post-synthetically by grafting it onto open metal sites within a pre-existing framework, or it can be part of a ligand used during the initial synthesis. nih.gov For example, MOFs have been successfully synthesized under solvothermal conditions using dicarboxylic acid ligands that are structurally analogous to diamines, such as 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid. rsc.org

Characterization of these frameworks is essential to confirm their structure, porosity, and stability. A suite of analytical techniques is employed for this purpose. X-ray crystallography and powder X-ray diffraction (PXRD) are used to determine the crystalline structure and network topology. rsc.orgfrontiersin.org Spectroscopic methods provide information about chemical bonding, while thermal gravimetric analysis (TGA) is used to assess thermal stability. nih.govrsc.org The porosity and surface area are measured using nitrogen adsorption-desorption isotherms, commonly analyzed by the Brunauer-Emmett-Teller (BET) method. nih.govresearchgate.net

Table 2: Common Characterization Techniques for Diamine-Based Frameworks

| Technique | Purpose | Information Obtained |

|---|---|---|

| Powder X-Ray Diffraction (PXRD) | To confirm crystallinity and phase purity. | Crystalline structure, lattice parameters, and comparison with simulated patterns. rsc.org |

| Thermogravimetric Analysis (TGA) | To evaluate thermal stability. | Decomposition temperature, presence of solvent molecules in the pores. nih.govrsc.org |

| N₂ Adsorption (BET Analysis) | To measure surface area and porosity. | Specific surface area, pore volume, and pore size distribution. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | To elucidate the local chemical environment. | Confirmation of linker incorporation and investigation of host-guest interactions. osti.govnih.gov |

| Scanning Electron Microscopy (SEM) | To observe morphology. | Crystal shape and size, surface texture. rsc.org |

Diamine-appended MOFs have emerged as highly promising materials for carbon capture. nih.govnih.gov Specifically, frameworks of the type (diamine)₂M₂(dobpdc) (where M can be Mg, Mn, Fe, Co, Ni, or Zn, and dobpdc⁴⁻ is 4,4'-dioxidobiphenyl-3,3'-dicarboxylate) show exceptional promise for CO₂ capture applications. nih.govepa.gov These materials often exhibit step-shaped adsorption isotherms, where CO₂ is rapidly adsorbed at a specific threshold pressure, which is highly advantageous for efficient capture from sources like flue gas. nih.gov

The mechanism of CO₂ uptake is primarily chemisorption, where the CO₂ molecule reacts with the appended diamines. acs.org Multinuclear NMR spectroscopy and density functional theory (DFT) calculations have been used to study this process in detail. osti.govnih.gov These studies revealed that the primary chemisorption products are ammonium (B1175870) carbamate (B1207046) chains, formed by the cooperative insertion of CO₂ into the metal-amine bonds. nih.govosti.govnih.gov In some cases, the formation of carbamic acid pairs has also been observed. nih.govnih.gov The presence of water can also play a significant role in directing the specific mechanism of CO₂ uptake. osti.govnih.gov The working capacity of these materials can be substantial; for instance, (dmpn)₂Mg₂(dobpdc) demonstrated a working capacity of 2.42 mmol/g with a modest temperature swing for regeneration. nih.gov

Table 3: CO₂ Adsorption Mechanisms in Diamine-Appended M₂(dobpdc) Frameworks

| Adsorption Mechanism | Description | Key Feature |

|---|---|---|

| Ammonium Carbamate Chains | Cooperative insertion of CO₂ into metal-amine bonds, forming a chain-like structure. nih.gov | This is the dominant mechanism in many diamine-Mg₂(dobpdc) materials. osti.govnih.gov |

| Carbamic Acid Pairs | Formation of a pair of carbamic acid moieties upon CO₂ adsorption. nih.gov | An alternative chemisorption product confirmed crystallographically. nih.gov |

| Mixed Mechanism | Formation of a 1:1 mixture of ammonium carbamate and carbamic acid. | Observed in specific materials like dmpn-Mg₂(dobpdc) and accounts for unusual adsorption properties. osti.govnih.gov |

Polymeric Materials Synthesis

Beyond crystalline frameworks, 2,3'-Dimethoxy-biphenyl-4,4'-diamine is a valuable monomer for synthesizing advanced polymers. Its incorporation can impart desirable properties such as thermal stability, specific solubility, and modified optical characteristics.

Aromatic polyimides are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. koreascience.kr They are typically synthesized through the polycondensation of an aromatic diamine with an aromatic dianhydride, such as 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA). ibm.comcapes.gov.br The properties of the resulting polyimide are highly dependent on the chemical structure of the diamine monomer. capes.gov.br